molecular formula C6H3BrN4 B13086964 4-Bromopteridine CAS No. 1260880-72-5

4-Bromopteridine

Cat. No.: B13086964
CAS No.: 1260880-72-5
M. Wt: 211.02 g/mol
InChI Key: YIKWLIYANDIJHD-UHFFFAOYSA-N
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Description

4-Bromopteridine is a heterocyclic organic compound with the molecular formula C6H3BrN4 It is a derivative of pteridine, where a bromine atom is substituted at the fourth position of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopteridine typically involves the bromination of pteridine derivatives. One common method is the direct bromination of pteridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopteridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminopteridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromopteridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopteridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

    4-Bromopyridine: Similar in structure but with a pyridine ring instead of a pteridine ring.

    4-Bromoaniline: Contains a bromine atom on an aniline ring.

    4-Bromobenzonitrile: Features a bromine atom on a benzonitrile ring.

Uniqueness: 4-Bromopteridine is unique due to its pteridine core, which imparts distinct chemical properties and reactivity compared to other brominated heterocycles

Properties

CAS No.

1260880-72-5

Molecular Formula

C6H3BrN4

Molecular Weight

211.02 g/mol

IUPAC Name

4-bromopteridine

InChI

InChI=1S/C6H3BrN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H

InChI Key

YIKWLIYANDIJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NC=N2)Br

Origin of Product

United States

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